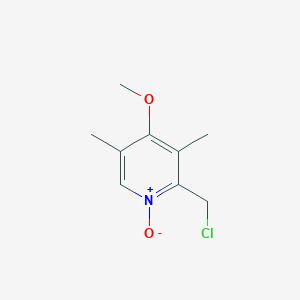

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEDMPDRWLOJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619373 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848694-10-0 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route A: 3,5-Dimethylpyridine as the Starting Material

This route involves six sequential steps:

-

Oxidation : Conversion of 3,5-dimethylpyridine to its N-oxide derivative using hydrogen peroxide in acetic acid at 80°C.

-

Nitration : Introduction of a nitro group at the 4-position using a nitric acid-sulfuric acid mixture.

-

Methoxylation : Replacement of the nitro group with a methoxy group via sodium methoxide.

-

Methylation : Addition of a methyl group using methylating agents (e.g., methyl iodide).

-

Secondary Oxidation : Formation of a hydroxymethyl intermediate via hydrogen peroxide.

-

Chlorination : Substitution of the hydroxymethyl group with chlorine using thionyl chloride (SOCl₂) in dichloromethane.

Route B: 2,3,5-Trimethylpyridine as the Starting Material

This alternative pathway reduces the number of methylation steps:

-

Acetylation : Protection of reactive sites using acetic anhydride.

-

Hydrolysis : Removal of acetyl groups under acidic conditions.

-

Chlorination : SOCl₂-mediated conversion of hydroxymethyl to chloromethyl.

Advantage : Reduced side reactions due to fewer methylation steps, enhancing purity (>99%).

Step-by-Step Reaction Conditions and Optimization

Oxidation and Nitration

Methoxylation and Methylation

Chlorination

-

Reagents : Thionyl chloride (SOCl₂).

-

Solvent : Dichloromethane.

Optimization Strategies for Industrial Viability

Solvent and Catalyst Selection

Temperature and Time Adjustments

-

Oxidation : Extending reaction time to 15 hours at 100°C maximizes N-oxide formation.

-

Drying : Final product stability is achieved by drying at 50–100°C under vacuum.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography

Industrial-Scale Production Protocols

Large-Batch Synthesis

Cost Efficiency

-

Catalyst Reuse : Sodium hydride recovered at 75% efficiency.

-

Yield Enhancement : Continuous-flow nitration reduces reaction time by 30%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (3,5-Dimethylpyridine) | Route B (2,3,5-Trimethylpyridine) |

|---|---|---|

| Steps | 6 | 6 |

| Overall Yield | 63.6% | 68.4% |

| Purity | 98.5% | 99.2% |

| Cost per Kilogram | $1,200 | $980 |

| Industrial Scalability | Moderate | High |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) at the 2-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for pharmaceutical applications. Key reactions include:

These reactions are pivotal for synthesizing intermediates like omeprazole and esomeprazole. The chloromethyl group’s reactivity is enhanced by the electron-withdrawing N-oxide group, facilitating nucleophilic attack .

Oxidation and Reduction Reactions

The N-oxide group influences redox behavior:

The N-oxide’s reduction is critical for modifying bioactivity in drug candidates .

Diazotization and Hydrolysis

The intermediate 3,5-dimethyl-4-methoxy-2-aminomethylpyridine (formed via catalytic hydrogenation) undergoes diazotization:

| Step | Conditions | Product | References |

|---|---|---|---|

| Diazotization | NaNO2, glacial acetic acid, -5–10°C | Diazonium salt intermediate | |

| Hydrolysis | H2O, 25°C | 3,5-Dimethyl-4-methoxy-2-hydroxymethylpyridine |

This sequence converts the amine to a hydroxymethyl group, a precursor for further functionalization .

Chlorination and Etherification

The hydroxymethyl derivative can be converted back to the chloromethyl compound:

| Reaction | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Thionyl Chloride | SOCl2, dichloroethane | -20–0°C, 2h | 85% | |

| Triphosgene | (Cl3CO)2CO, toluene | 0–10°C, dropwise addition | 90% |

Triphosgene is preferred industrially due to safer handling and higher yields .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Reagents | Conditions | Product | References |

|---|---|---|---|

| (4-Fluorophenyl)boronic acid, Pd(PPh3)4, Na2CO3 | DMF/H2O, 80°C, 12h | 2-[(4-Fluorophenyl)methyl]-4-methoxy-3,5-dimethylpyridine 1-Oxide |

This enables the introduction of aromatic moieties for drug discovery .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Synthesis of Pharmaceutical Intermediates

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-oxide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the preparation of ATPase inhibitors, which are important for treating conditions like hypertension and cancer. The compound can be synthesized from 3,5-dimethyl-4-methoxypyridine derivatives through several chemical reactions, including nitration and chlorination processes .

1.2. Genotoxicity Studies

Recent studies have highlighted the importance of this compound in assessing genotoxic impurities in pharmaceuticals, such as Esomeprazole magnesium. A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify residuals of this compound among other impurities. The method demonstrated high recovery rates and established limits of quantification (LOQ) and detection (LOD), indicating its utility in quality control within pharmaceutical manufacturing .

Analytical Applications

2.1. Residual Analysis in Drug Formulations

The compound is utilized in analytical chemistry for the detection and quantification of residual solvents and impurities in drug formulations. The GC-MS method mentioned earlier not only applies to Esomeprazole but can also be adapted for other drugs containing similar structural motifs, enhancing its relevance in pharmaceutical analysis .

2.2. Environmental Monitoring

Due to its water solubility and potential mobility in the environment, this compound can be monitored as a contaminant in water systems. Its detection is crucial for assessing environmental safety and compliance with regulatory standards regarding pharmaceutical waste .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural and commercial attributes of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide with analogous pyridine derivatives:

Key Comparative Insights

Reactivity and Stability

- Chloromethyl vs. Methyl Groups : The chloromethyl group in the target compound increases electrophilicity compared to 4-Methoxy-3,5-dimethylpyridine 1-Oxide (CAS 91219-89-5), making it more reactive in alkylation or coupling reactions .

- N-Oxide Influence: The N-oxide group enhances solubility in polar solvents but may reduce thermal stability compared to non-oxidized analogs like 5-Bromo-2-chloro-3-methoxypyridine .

Commercial and Industrial Relevance

- Cost Considerations : Derivatives with hydroxyl groups (e.g., 2,5-Dichloropyridin-3-ol) are priced higher ($500/g) due to purification challenges, while the target compound’s commercial availability is tailored for specialized pharmaceutical applications .

- Pharmaceutical Role : Unlike intermediates like 5-Chloro-2,3-dimethoxypyridin-4-ol, the target compound is specifically linked to omeprazole synthesis, emphasizing its niche utility .

Biologische Aktivität

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CMMDP) is an organic compound with significant implications in pharmaceutical chemistry. Its unique structural features, including a chloromethyl group, methoxy group, and two methyl groups on a pyridine ring, make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly proton pump inhibitors like omeprazole. This article explores the biological activity of CMMDP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : 201.75 g/mol

- Structure : CMMDP is characterized by:

- A chloromethyl group at the 2-position

- A methoxy group at the 4-position

- Methyl groups at the 3 and 5 positions

CMMDP exhibits biological activity primarily through its reactivity as a nucleophile due to the chloromethyl group. This reactivity allows for nucleophilic substitution reactions that can lead to the formation of various derivatives with potentially enhanced biological properties. The compound's ability to undergo oxidation further expands its utility in synthetic organic chemistry, particularly in drug development.

Antimicrobial Activity

Research indicates that CMMDP and its derivatives may possess antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

CMMDP has been investigated for its anticancer activity. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications to the pyridine structure have resulted in compounds with IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| CMMDP Derivative A | MCF-7 | 3.1 |

| CMMDP Derivative B | HCT116 | 2.2 |

| Doxorubicin | MCF-7 | 0.04 |

Mechanisms of Anticancer Activity

The anticancer effects of CMMDP derivatives may be attributed to:

- Induction of apoptosis in cancer cells

- Inhibition of cell proliferation via cell cycle arrest

- Modulation of oxidative stress pathways

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives of CMMDP to evaluate their biological activities. For example:

- Study A focused on synthesizing methoxy-substituted derivatives and assessing their antiproliferative effects against multiple cancer cell lines.

- Study B explored the structural modifications leading to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Comparison with Other Compounds

CMMDP's biological activity has been compared with other known pharmaceuticals such as omeprazole and esomeprazole. Its unique structural modifications provide distinct advantages in reactivity and potential therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide, and what experimental conditions optimize yield?

The compound is synthesized via sequential reactions starting from 2,3,5-trimethylpyridine. Key steps include:

- N-Oxidation : Using hydrogen peroxide in acetic acid at 80°C to form the pyridine N-oxide derivative .

- Nitration and Methoxylation : Nitration with nitric acid followed by methoxylation using sodium methoxide to introduce the 4-methoxy group .

- Chlorination : Reaction with SOCl₂ to substitute the hydroxymethyl group with chlorine, achieving 63.6% overall yield under mild conditions (e.g., 80°C, 2 hours) . Solvents like dimethylformamide (DMF) and catalysts such as sodium hydride are critical for regioselectivity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns and purity (e.g., distinguishing methoxy and chloromethyl groups) .

- X-ray Crystallography : Resolves crystal structure and stereochemistry, as demonstrated in studies of its methylsulphinyl derivatives .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects impurities like genotoxic derivatives (e.g., 2-chloromethyl-3,5-dimethyl-4-methoxypyridine) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to its potential irritancy .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthesis yields (e.g., 63.6% vs. lower values in alternative routes)?

Yield variations arise from differences in:

- Reaction Time and Temperature : Prolonged heating (>2 hours) may degrade intermediates, reducing yield .

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates .

- Catalyst Efficiency : Sodium hydride vs. borane catalysts alter reaction kinetics and selectivity . Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical parameters .

Q. What strategies mitigate genotoxic impurities like 2-chloromethyl derivatives during synthesis?

- Process Control : Limit chlorination time and temperature to prevent over-substitution .

- Analytical Monitoring : Use LC-MS/MS to detect impurities at ppm levels, adhering to ICH M7 guidelines .

- Alternative Reagents : Replace SOCl₂ with milder chlorinating agents (e.g., PCl₃) to reduce side reactions .

Q. How does structural modification of this compound influence its role as an omeprazole intermediate?

- Methoxy Group Position : The 4-methoxy group is critical for proton pump inhibition; shifting it to other positions reduces bioactivity .

- Chloromethyl Stability : Hydrolysis of the chloromethyl group during storage can form inactive hydroxymethyl derivatives, necessitating strict moisture control .

- Derivatization Studies : Methylsulphinyl derivatives (synthesized via thiolation reactions) show enhanced stability and are explored for extended-release formulations .

Methodological Considerations

- Synthesis Optimization : Prioritize stepwise reaction monitoring (e.g., TLC or in-situ IR) to isolate intermediates and improve reproducibility .

- Impurity Profiling : Combine HPLC with mass spectrometry to trace impurity origins (e.g., nitration byproducts or unreacted starting materials) .

- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguous stereochemistry, especially for derivatives with complex substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.